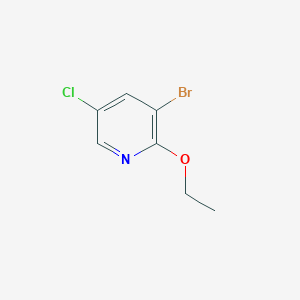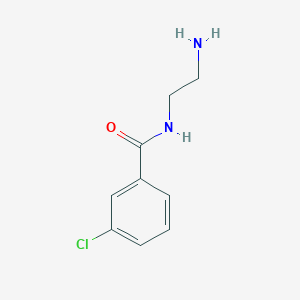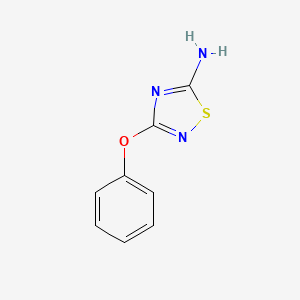![molecular formula C17H20N4O7S B3309778 4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine CAS No. 943105-34-8](/img/structure/B3309778.png)
4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine
Übersicht
Beschreibung
The compound “4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a sulfonyl group attached to a morpholine ring, and an acetyl group attached to a nitrophenol group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The pyrazole ring, being aromatic, contributes to the stability of the molecule. The morpholine ring introduces polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the sulfonyl group could be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl group and the nitro group would likely make the compound polar and potentially soluble in polar solvents .Wirkmechanismus
The mechanism of action of 4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine in lab experiments is its broad range of biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile tool for studying various diseases. Additionally, this compound has been shown to be relatively non-toxic, making it suitable for use in cell culture and animal studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for the study of 4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine. One area of research is the development of new drugs based on the structure of this compound. Researchers are currently exploring the use of this compound analogs as potential drugs for treating cancer, inflammation, and viral infections. Another area of research is the study of the mechanism of action of this compound. Researchers are currently investigating the specific enzymes and signaling pathways that are targeted by this compound, which could lead to the development of more targeted drugs. Finally, researchers are also exploring the use of this compound in combination with other drugs, which could enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against several viruses, including HIV and influenza.
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O7S/c1-12-17(29(25,26)19-7-9-27-10-8-19)13(2)20(18-12)16(22)11-28-15-6-4-3-5-14(15)21(23)24/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDJIRWFLRXJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3309701.png)
![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3309704.png)
![N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)methanesulfonamide](/img/structure/B3309707.png)

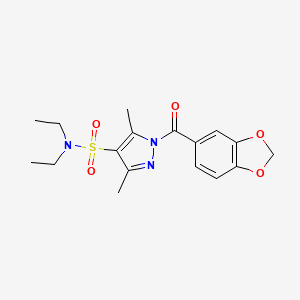

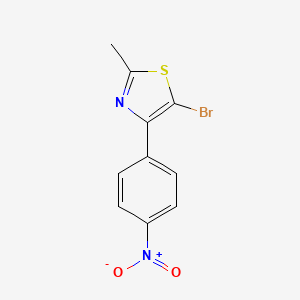
![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 2-nitrophenyl ketone](/img/structure/B3309758.png)
![3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole](/img/structure/B3309766.png)

![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3309797.png)
